5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole
Description
Properties
Molecular Formula |
C6H6ClF3N2S |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
5-(chloromethyl)-1-methyl-2-(trifluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C6H6ClF3N2S/c1-12-4(2-7)3-11-5(12)13-6(8,9)10/h3H,2H2,1H3 |
InChI Key |
YLPJEWOTDCYDGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SC(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Formation
The foundational step in synthesizing the target compound involves constructing the imidazole ring, which can be achieved via classical methods such as the Debus-Radziszewski synthesis or the Debus method, involving the condensation of glyoxal, ammonia, and formaldehyde or primary amines under acidic conditions.
Introduction of the Chloromethyl Group at Position 5
The chloromethyl group is typically introduced through chloromethylation reactions. This involves reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid and a Lewis acid catalyst such as zinc chloride or stannic chloride. These conditions facilitate electrophilic substitution at the 5-position of the imidazole ring, yielding the chloromethyl derivative.
Incorporation of the Trifluoromethylsulfanyl Group at Position 2
The trifluoromethyl sulfanyl (-SCF3) group is introduced via nucleophilic substitution using trifluoromethylthiolate salts, such as silver trifluoromethylthiolate or sodium trifluoromethylthiolate. Recent advances have demonstrated the utility of sulfur transfer reactions and electrophilic trifluoromethylthiolation reagents like Togni’s reagent to efficiently install the -SCF3 group onto heteroaromatic systems, including imidazoles.
Methylation at the Nitrogen Atom
The methyl group at the N-1 position is generally introduced through methylation using methyl iodide or methyl triflate under basic conditions, often employing potassium carbonate or sodium hydride as bases. This step enhances lipophilicity and stabilizes the imidazole core.
Detailed Synthetic Pathway
Industrial and Modern Approaches
Recent developments emphasize the use of continuous flow chemistry to improve yield, purity, and environmental sustainability. For example, the one-pot sulfur transfer and trifluoromethylation approach utilizing Togni’s reagent has shown promising results for efficient incorporation of the -SCF3 group, reducing the number of steps and minimizing waste.
Research Findings and Data
Reaction Efficiency and Yields
Reaction Conditions Summary
- Temperature: Typically 70-130°C for chloromethylation; room temperature to 80°C for sulfur transfer.
- Solvents: Dimethylformamide, acetonitrile, or ethanol.
- Catalysts: Zinc chloride, palladium catalysts for arylation steps.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Substituent Effects and Physical Properties
Key Observations :
- The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole increases polarity and melting point compared to the target compound’s -SCF3 group .
- The sulfonyl chloride in ’s compound exhibits higher reactivity and density due to the -SO2Cl group, contrasting with the target’s stable thioether (-S-) linkage .
Comparison :
- The target compound’s -SCF3 group likely requires specialized reagents (e.g., CF3SCl) for introduction, differing from the straightforward chlorosulfonation in .
- Substitution reactions involving -CH2Cl (as in ) are critical for diversifying imidazole derivatives, a strategy applicable to the target compound .
Key Insights :
- -SCF3 groups, as seen in PanK inhibitors (), improve resistance to oxidative metabolism, a trait advantageous in drug design .
Biological Activity
5-(Chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structure, biological activity, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : CHClFNS
- Molecular Weight : 267.10 g/mol
- CAS Number : 1955530-82-1
The structural representation is critical for understanding its reactivity and potential biological targets.
Biological Activity Overview
Research indicates that imidazole derivatives, particularly those with trifluoromethyl groups, exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
Antibacterial Activity
A study explored the antibacterial properties of imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that analogues with specific substituents, including trifluoromethyl groups, show significant antibacterial activity. The structure-activity relationship (SAR) indicates that electron-withdrawing groups at specific positions enhance activity against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA | |
| Antifungal | Inhibitory effects on fungal growth | |
| Anticancer | Synergistic effects with other chemotherapeutics |
Case Studies
-
Antibacterial Efficacy :
A study focused on the antibacterial efficacy of various imidazole derivatives highlighted that compounds with a trifluoromethyl group at the C-2 position exhibited enhanced activity against MRSA. This was attributed to their ability to disrupt bacterial cell wall synthesis and function . -
Antifungal Properties :
Research indicated that 5-(Chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole demonstrated inhibitory effects on several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections . -
Anticancer Activity :
A preclinical trial showed that this compound exhibited synergistic anticancer activity when combined with established chemotherapeutics. The mechanism involved the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
